Otamixaban hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

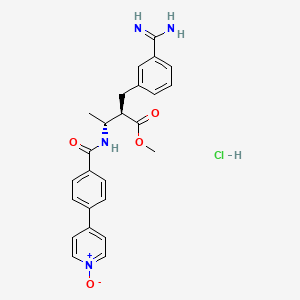

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

methyl (2R,3R)-2-[(3-carbamimidoylphenyl)methyl]-3-[[4-(1-oxidopyridin-1-ium-4-yl)benzoyl]amino]butanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N4O4.ClH/c1-16(22(25(31)33-2)15-17-4-3-5-21(14-17)23(26)27)28-24(30)20-8-6-18(7-9-20)19-10-12-29(32)13-11-19;/h3-14,16,22H,15H2,1-2H3,(H3,26,27)(H,28,30);1H/t16-,22-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROKCPUOLRIBSQQ-BYYQELCVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(CC1=CC(=CC=C1)C(=N)N)C(=O)OC)NC(=O)C2=CC=C(C=C2)C3=CC=[N+](C=C3)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](CC1=CC(=CC=C1)C(=N)N)C(=O)OC)NC(=O)C2=CC=C(C=C2)C3=CC=[N+](C=C3)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27ClN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00193901 | |

| Record name | Otamixaban hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00193901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

483.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

409081-12-5 | |

| Record name | Otamixaban hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00193901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenepropanoic acid, 3-(aminoiminomethyl)-a-[1-[[4-(1-oxido-4-pyridinyl)benzoyl]amino]ethyl]-, methyl ester, monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OTAMIXABAN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WL9J31M2HI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Otamixaban Hydrochloride: A Deep Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Otamixaban hydrochloride is a potent, direct, competitive, and reversible inhibitor of coagulation Factor Xa (FXa). This technical guide provides a comprehensive overview of the core mechanism of action of Otamixaban, detailing its biochemical interactions, pharmacokinetic and pharmacodynamic profiles, and the experimental methodologies used for its characterization. Despite promising preclinical and early-phase clinical data, the development of Otamixaban was discontinued due to unfavorable outcomes in a pivotal Phase III trial. This document serves as a scientific repository of its mechanism of action for research and drug development professionals.

Introduction

Otamixaban was developed as an intravenous anticoagulant for the treatment of acute coronary syndromes.[1] Its primary therapeutic target is Factor Xa, a critical serine protease at the convergence of the intrinsic and extrinsic pathways of the coagulation cascade.[2] By directly inhibiting FXa, Otamixaban effectively blocks the conversion of prothrombin to thrombin, thereby preventing the formation of fibrin clots.[3] This document will explore the intricate details of this mechanism.

Core Mechanism of Action: Direct Factor Xa Inhibition

Otamixaban exerts its anticoagulant effect through direct, competitive, and reversible inhibition of Factor Xa. It is highly potent, with a reported inhibition constant (Ki) of 0.5 nM.[2][4] A key feature of Otamixaban is its ability to inhibit both free FXa and FXa bound within the prothrombinase complex.[2]

Signaling Pathway

The coagulation cascade is a series of enzymatic reactions culminating in the formation of a fibrin clot. Factor Xa plays a pivotal role in this cascade. Otamixaban's intervention point is illustrated in the following signaling pathway diagram.

Quantitative Pharmacological Data

The potency and selectivity of Otamixaban are critical aspects of its pharmacological profile. The following tables summarize key quantitative data.

Table 1: Inhibitory Potency of Otamixaban

| Target Enzyme | Inhibition Constant (Ki) |

| Factor Xa | 0.5 nM[2][4] |

Table 2: Selectivity Profile of Otamixaban

Table 3: Pharmacokinetic Properties of Otamixaban in Healthy Male Subjects

| Parameter | Value |

| Clearance | 18.6 L/h |

| Volume of Distribution (V) | 13.3 L |

| Onset of Action | Rapid |

| Offset of Action | Effects return to baseline within 6 hours after cessation of infusion[5] |

Experimental Protocols

The characterization of Otamixaban's mechanism of action relies on a suite of in vitro and ex vivo assays. Detailed methodologies for key experiments are provided below.

Factor Xa Inhibition Assay (Chromogenic)

This assay quantifies the direct inhibitory activity of Otamixaban on Factor Xa.

Principle: The assay measures the residual activity of Factor Xa after incubation with an inhibitor by monitoring the cleavage of a chromogenic substrate. The amount of color produced is inversely proportional to the inhibitory activity.

Methodology:

-

Reagent Preparation: Prepare solutions of human Factor Xa, a specific chromogenic substrate for FXa (e.g., S-2222), and Otamixaban at various concentrations in a suitable buffer (e.g., Tris-HCl).

-

Incubation: In a 96-well microplate, incubate a fixed concentration of Factor Xa with varying concentrations of Otamixaban for a predetermined period (e.g., 10 minutes) at 37°C to allow for inhibitor-enzyme binding.

-

Substrate Addition: Initiate the chromogenic reaction by adding the FXa-specific substrate to each well.

-

Measurement: Measure the absorbance of the product at a specific wavelength (e.g., 405 nm) over time using a microplate reader.

-

Data Analysis: Determine the initial reaction rates and calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the Otamixaban concentration. The Ki can then be calculated using the Cheng-Prusoff equation if the substrate concentration and Km are known.

Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay assesses the integrity of the intrinsic and common pathways of the coagulation cascade and is sensitive to inhibitors of factors in these pathways.

Principle: This is a clot-based assay that measures the time to fibrin clot formation after the addition of a contact activator and phospholipid to plasma.

Methodology:

-

Sample Preparation: Obtain platelet-poor plasma from citrated whole blood by centrifugation.

-

Incubation: Pre-warm the plasma sample and the aPTT reagent (containing a contact activator like silica and phospholipids) to 37°C. Mix the plasma with the aPTT reagent and incubate for a specified time (e.g., 3-5 minutes) to activate the contact factors.

-

Clot Initiation: Initiate clotting by adding pre-warmed calcium chloride solution.

-

Measurement: Measure the time taken for a fibrin clot to form using a coagulometer.

-

Data Analysis: The clotting time in seconds is recorded. A prolongation of the aPTT indicates inhibition of the intrinsic or common pathway.

Prothrombin Time (PT) Assay

The PT assay evaluates the extrinsic and common pathways of coagulation.

Principle: This clot-based assay measures the time to fibrin clot formation after the addition of tissue factor (thromboplastin) and calcium to plasma.

Methodology:

-

Sample Preparation: Obtain platelet-poor plasma from citrated whole blood by centrifugation.

-

Incubation: Pre-warm the plasma sample to 37°C.

-

Clot Initiation: Add a pre-warmed PT reagent (containing thromboplastin and calcium chloride) to the plasma.

-

Measurement: Measure the time taken for a fibrin clot to form using a coagulometer.

-

Data Analysis: The clotting time in seconds is recorded. A prolongation of the PT indicates inhibition of the extrinsic or common pathway.

Clinical Development and Discontinuation

Otamixaban underwent several clinical trials to evaluate its safety and efficacy. The Phase III TAO (Treatment of Acute Coronary Syndromes with Otamixaban) trial compared Otamixaban with unfractionated heparin plus eptifibatide in patients with non-ST-segment elevation acute coronary syndromes.[6][7] The trial failed to show a reduction in ischemic events with Otamixaban, but did demonstrate a significant increase in bleeding.[6] These results led to the discontinuation of Otamixaban's clinical development in 2013.[1]

Conclusion

This compound is a well-characterized, potent, and selective direct inhibitor of Factor Xa. Its mechanism of action is centered on the direct blockade of a key enzyme in the coagulation cascade, leading to a profound anticoagulant effect. While it did not achieve clinical success, the study of Otamixaban has contributed valuable knowledge to the field of anticoagulant drug development. The detailed understanding of its mechanism of action, as outlined in this guide, provides a valuable reference for researchers and scientists working on the next generation of antithrombotic therapies.

References

- 1. Apixaban: A Clinical Pharmacokinetic and Pharmacodynamic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activated Partial Thromboplastin Time and Prothrombin Time Mixing Studies: Current State of the Art - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biotoxik.it [biotoxik.it]

- 4. INNOVANCE Anti-Xa assay - Siemens Healthineers [siemens-healthineers.com]

- 5. Direct and rapid inhibition of factor Xa by otamixaban: a pharmacokinetic and pharmacodynamic investigation in patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. emedicine.medscape.com [emedicine.medscape.com]

- 7. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]

Otamixaban Hydrochloride: A Deep Dive into Factor Xa Binding Affinity and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of Otamixaban hydrochloride to its target, Factor Xa (FXa). Otamixaban is a potent, direct, competitive, and reversible inhibitor of Factor Xa, a critical serine protease in the blood coagulation cascade.[1] Its primary mechanism of action involves the direct binding to both free and prothrombinase-bound Factor Xa, effectively blocking the conversion of prothrombin to thrombin and thus exerting its anticoagulant effect.[1][2]

Quantitative Binding Affinity Data

The binding affinity of Otamixaban for Factor Xa has been quantified, demonstrating its high potency. The key parameter for its binding affinity is the inhibition constant (Ki).

| Compound | Target | Parameter | Value |

| Otamixaban | Factor Xa | Ki | 0.5 nM[1][2] |

Mechanism of Action: Targeting a Key Node in the Coagulation Cascade

Otamixaban's therapeutic effect stems from its direct inhibition of Factor Xa, which occupies a pivotal position at the convergence of the intrinsic and extrinsic coagulation pathways. By neutralizing Factor Xa, Otamixaban effectively curtails the amplification of the coagulation cascade.

Caption: Otamixaban directly inhibits Factor Xa, blocking the common pathway of the coagulation cascade.

Experimental Protocols: Determining Factor Xa Inhibition

The determination of the inhibition constant (Ki) for Otamixaban's binding to Factor Xa typically involves an in vitro enzymatic assay. While the specific protocol for the published Ki value of 0.5 nM is not publicly detailed, a representative methodology based on standard chromogenic assays for Factor Xa inhibitors is outlined below.

Principle of the Chromogenic Factor Xa Inhibition Assay

This assay measures the ability of an inhibitor to block the enzymatic activity of Factor Xa. Purified Factor Xa is incubated with a chromogenic substrate that, when cleaved by active Factor Xa, releases a colored product (p-nitroaniline), which can be quantified spectrophotometrically at 405 nm. The presence of an inhibitor reduces the rate of substrate cleavage, and the degree of inhibition is proportional to the inhibitor's concentration and binding affinity.

Materials and Reagents

-

Purified human Factor Xa

-

Chromogenic Factor Xa substrate (e.g., S-2222)

-

Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing NaCl and CaCl2

-

This compound (or other test inhibitor)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Experimental Workflow

Caption: Workflow for determining the inhibitory activity of Otamixaban on Factor Xa.

Detailed Method

-

Reagent Preparation:

-

Prepare a working solution of purified human Factor Xa in Tris-HCl buffer. The final concentration in the assay will depend on the specific activity of the enzyme lot and the chosen substrate concentration.

-

Prepare a stock solution of the chromogenic Factor Xa substrate in sterile water.

-

Prepare a series of dilutions of this compound in the assay buffer to cover a range of concentrations expected to produce a dose-response curve.

-

-

Assay Procedure:

-

To the wells of a 96-well microplate, add a fixed volume of the assay buffer.

-

Add a specific volume of each Otamixaban dilution (or vehicle control) to the appropriate wells.

-

Initiate the pre-incubation by adding the Factor Xa working solution to all wells. Allow the inhibitor and enzyme to incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for binding equilibrium to be reached.

-

Start the enzymatic reaction by adding the chromogenic substrate solution to all wells.

-

Immediately place the microplate in a reader pre-set to 37°C and measure the change in absorbance at 405 nm over a specific time period (kinetic reading) or after a fixed incubation time (endpoint reading).

-

-

Data Analysis:

-

The rate of the reaction (change in absorbance per unit of time) is determined for each inhibitor concentration.

-

The percentage of inhibition for each Otamixaban concentration is calculated relative to the control (no inhibitor).

-

The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration of the substrate and its Michaelis-Menten constant (Km) for the enzyme.

-

This in-depth guide provides a foundational understanding of the biochemical interaction between Otamixaban and Factor Xa, crucial for researchers and professionals in the field of anticoagulant drug development. The provided data and methodologies offer a framework for further investigation and comparative analysis.

References

In Vivo Efficacy of Otamixaban Hydrochloride in Rodent Thrombosis Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Otamixaban, a potent, selective, and reversible direct inhibitor of Factor Xa (FXa), has demonstrated significant antithrombotic efficacy in various preclinical animal models.[1] While extensive quantitative data from rodent-specific studies are not widely published, this guide synthesizes available information on otamixaban's mechanism of action and in vitro activity in rodent species. To provide a comprehensive understanding of the preclinical evaluation of such compounds, this document details the common experimental protocols for established rodent models of thrombosis and hemostasis. Data from other direct FXa inhibitors are included to serve as a reference for expected efficacy and safety profiles.

Mechanism of Action of Otamixaban

Otamixaban exerts its anticoagulant effect by directly binding to the active site of Factor Xa, a critical enzyme at the convergence of the intrinsic and extrinsic coagulation pathways. This inhibition prevents the conversion of prothrombin to thrombin, thereby reducing the formation of fibrin clots.[1] Otamixaban is effective against both free FXa and FXa bound in the prothrombinase complex.[2]

Signaling Pathway of the Coagulation Cascade and Otamixaban Inhibition

Caption: Otamixaban directly inhibits Factor Xa, a key enzyme in the coagulation cascade.

In Vitro Activity in Rat Plasma

While specific in vivo efficacy data in rodents for otamixaban is limited in publicly available literature, in vitro studies provide valuable insights into its anticoagulant potency in rat plasma.

| Parameter | Value (µM) |

| Concentration to double aPTT¹ | 0.80 |

| Concentration to double PT² | 1.69 |

| ¹ Activated Partial Thromboplastin Time | |

| ² Prothrombin Time |

Data sourced from in vitro studies on rat plasma.[2]

Common Rodent Models for Efficacy and Safety Assessment

The following are standard and widely used rodent models for evaluating the in vivo efficacy and safety of antithrombotic agents like otamixaban.

Ferric Chloride (FeCl₃)-Induced Arterial Thrombosis Model

This model is frequently used to assess the ability of an antithrombotic agent to prevent occlusive thrombus formation in an artery.

-

Animal Preparation: Male Sprague-Dawley rats are anesthetized. The right common carotid artery is surgically exposed and isolated.

-

Drug Administration: Otamixaban hydrochloride or vehicle is administered intravenously (e.g., via the femoral vein) as a bolus followed by a continuous infusion.

-

Thrombus Induction: A filter paper saturated with a ferric chloride solution (e.g., 20-50%) is applied to the adventitial surface of the carotid artery for a defined period (e.g., 5-10 minutes).

-

Monitoring: Blood flow through the artery is monitored using a Doppler flow probe placed distal to the injury site.

-

Endpoint: The primary endpoint is the time to occlusion (TTO), defined as the time from the application of ferric chloride until blood flow ceases. Efficacy is demonstrated by a dose-dependent prolongation of TTO.

Caption: Workflow for the ferric chloride-induced arterial thrombosis model in rats.

Arteriovenous (AV) Shunt Thrombosis Model

This model evaluates the formation of a thrombus on a foreign surface under arterial blood flow conditions, mimicking aspects of device-related thrombosis.

-

Animal Preparation: Rats are anesthetized, and the carotid artery and jugular vein are cannulated.

-

Drug Administration: The test compound (otamixaban) or vehicle is administered intravenously.

-

Shunt Placement: An extracorporeal shunt, typically a piece of tubing containing a thrombogenic surface (e.g., a silk thread), is placed between the arterial and venous cannulas.

-

Thrombosis Period: Blood is allowed to circulate through the shunt for a specified duration (e.g., 15-30 minutes).

-

Endpoint: The shunt is removed, and the thrombus formed on the silk thread is carefully excised and weighed. A dose-dependent reduction in thrombus weight indicates antithrombotic efficacy.

Tail Transection Bleeding Time Model

This is a common method to assess the hemorrhagic potential of an anticoagulant.

-

Animal Preparation: Anesthetized rats are placed in a temperature-controlled environment.

-

Drug Administration: Otamixaban or vehicle is administered, typically via intravenous or subcutaneous routes.

-

Injury: A standardized incision is made on the tail (e.g., transection of the distal 2 mm).

-

Measurement: The tail is immediately immersed in warm saline, and the time until bleeding ceases for a defined period (e.g., 30 seconds) is recorded.

-

Endpoint: The bleeding time is the primary endpoint. An increase in bleeding time relative to the vehicle control indicates a potential hemorrhagic risk.

Reference Data from Other Direct FXa Inhibitors in Rodent Models

The following tables present representative data from studies on other direct FXa inhibitors, apixaban and edoxaban, to illustrate the typical dose-response relationships observed in these models.

Table 5.1: Efficacy of Apixaban in Rat Thrombosis Models

| Model | Dosing (IV Infusion) | Thrombus Inhibition (%) |

| FeCl₃-induced Carotid Artery Thrombosis | 0.3 mg/kg/hr | Significant Inhibition |

| 1 mg/kg/hr | Significant Inhibition | |

| 3 mg/kg/hr | Significant Inhibition | |

| Vena Cava Thrombosis | 0.3 mg/kg/hr | Significant Inhibition |

| 1 mg/kg/hr | Significant Inhibition | |

| 3 mg/kg/hr | Significant Inhibition | |

| Arteriovenous Shunt | 0.3 mg/kg/hr | Significant Inhibition |

| 1 mg/kg/hr | Significant Inhibition | |

| 3 mg/kg/hr | Significant Inhibition |

Adapted from published studies on apixaban.[3]

Table 5.2: Effect of Apixaban on Bleeding Time in Rats

| Bleeding Model | Dosing (IV Infusion) | Bleeding Time (Fold Increase vs. Control) |

| Cuticle Bleeding Time | 1 mg/kg/hr | Variable |

| 3 mg/kg/hr | 1.92 | |

| Renal Cortex Bleeding Time | 1 mg/kg/hr | Variable |

| 3 mg/kg/hr | 2.13 | |

| Mesenteric Artery Bleeding Time | 1 mg/kg/hr | Variable |

| 3 mg/kg/hr | 2.98 |

Adapted from published studies on apixaban.[3]

Table 5.3: Efficacy of Edoxaban in a Rat Venous Thrombosis Model

| Dosing (Oral) | ED₅₀ (mg/kg) |

| Edoxaban | 1.9 |

ED₅₀: Dose required for 50% inhibition of thrombus formation. Adapted from FDA review documents.[4]

Conclusion

Otamixaban is a potent direct Factor Xa inhibitor with demonstrated preclinical efficacy. While specific quantitative in vivo data in rodent models remains limited in the public domain, the established protocols for ferric chloride-induced arterial thrombosis, arteriovenous shunt thrombosis, and tail transection bleeding time provide a robust framework for its evaluation. The in vitro data in rat plasma confirms its anticoagulant activity in this species. Further research and publication of detailed preclinical studies would be beneficial to fully characterize the in vivo dose-response relationship and therapeutic window of otamixaban in rodent models of thrombosis.

References

Navigating Anticoagulant Development: A Look at the Canine Pharmacokinetic Profile of Direct Factor Xa Inhibitors as a Proxy for Otamixaban Hydrochloride

A critical gap in publicly available research is the absence of a detailed pharmacokinetic profile of otamixaban hydrochloride in canines. While in-vivo experiments have demonstrated the efficacy of otamixaban in canine models of thrombosis, specific quantitative data on its absorption, distribution, metabolism, and excretion (ADME) in this species are not available in the public domain. This guide, intended for researchers, scientists, and drug development professionals, will bridge this gap by providing an in-depth look at the pharmacokinetic profiles of other direct Factor Xa inhibitors, namely apixaban and rivaroxaban, in canines. The data and protocols for these analogous compounds offer valuable insights into how this class of anticoagulants behaves in a key preclinical species.

Understanding the Mechanism: Direct Factor Xa Inhibition

Direct Factor Xa inhibitors, such as otamixaban, apixaban, and rivaroxaban, play a crucial role in the coagulation cascade. They work by selectively and reversibly binding to Factor Xa, a critical enzyme that converts prothrombin to thrombin.[1][2] By inhibiting this step, these drugs effectively reduce thrombin generation and prevent the formation of fibrin clots.[2]

Caption: Mechanism of action of direct Factor Xa inhibitors.

Pharmacokinetic Profiles of Apixaban and Rivaroxaban in Canines

The following tables summarize the key pharmacokinetic parameters for apixaban and rivaroxaban in canines, based on available research. It is important to reiterate that these values are for analogous compounds and not for this compound.

Table 1: Pharmacokinetic Parameters of Apixaban in Healthy Dogs

| Parameter | Intravenous Administration (0.18 mg/kg) | Oral Administration (0.2 mg/kg) |

| Mean Half-Life (t½) | 4.1 hours[3][4] | 3.1 hours[3][4] |

| Mean Volume of Distribution (Vd) | 177 ml/kg[3][4] | - |

| Mean Maximum Concentration (Cmax) | 1,221 ng/ml[3] | 176 ng/ml[3] |

| Mean Time to Cmax (Tmax) | - | 5 hours[3][4] |

| Mean Bioavailability (F) | - | 28.4%[3][4] |

| Protein Binding | 98.6%[3][4] | - |

Data sourced from a study in six healthy, adult, mixed-breed dogs.[3][4]

Table 2: Pharmacokinetic Insights for Rivaroxaban in Healthy Dogs

| Study Highlight | Finding |

| Peak Anticoagulant Effect | Occurred 1.5 to 2 hours after oral dosing.[5] |

| Dosing Regimen | Twice oral administration of 2 mg/kg at an 8-hour interval maintained 24-hour anticoagulant activity.[5] |

Experimental Protocols for Canine Pharmacokinetic Studies

The methodologies employed in canine pharmacokinetic studies of direct Factor Xa inhibitors are crucial for interpreting the data and designing future experiments. A typical workflow is outlined below.

Caption: Generalized workflow for a canine pharmacokinetic study.

Detailed Methodologies from Apixaban and Rivaroxaban Studies:

-

Animal Subjects: Studies on apixaban utilized six healthy, adult, mixed-breed dogs.[3][4] A study on rivaroxaban involved 24 healthy Beagles.[5] Another comparative study of apixaban and rivaroxaban used six purpose-bred, middle-aged, mixed-breed dogs.[6]

-

Drug Administration:

-

Apixaban: A single intravenous dose of 0.18 mg/kg and a single oral dose of 0.2 mg/kg were administered.[3][4] In a comparative study, apixaban was given orally at 0.5 mg/kg every 12 hours for 7 days.[6]

-

Rivaroxaban: Orally administered at 20 mg once or twice at an 8-hour interval.[5] In the comparative study, rivaroxaban was given orally at 0.5 mg/kg every 12 hours for 7 days.[6]

-

-

Washout Period: A minimum washout period of two weeks was allowed between treatments in crossover study designs.[3][4][6]

-

Sample Collection: Serial blood samples were collected at predetermined time points post-administration.[3][5]

-

Analytical Method: Plasma concentrations of the drugs were measured using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4][7]

-

Pharmacodynamic Assessment: In addition to pharmacokinetics, the biologic activity was often assessed using clotting time tests (prothrombin time - PT, activated partial thromboplastin time - aPTT), anti-Xa bioassays, and thromboelastography (TEG).[3][4][5][7]

-

Pharmacokinetic Analysis: Concentration-time plots were constructed, and pharmacokinetic modeling was performed using compartmental methods to determine key parameters.[3][4]

Conclusion

While specific pharmacokinetic data for this compound in canines remains elusive in the public domain, the information available for analogous direct Factor Xa inhibitors like apixaban and rivaroxaban provides a valuable framework for researchers and drug development professionals. The presented data and experimental protocols offer a solid foundation for understanding the expected pharmacokinetic behavior of this class of anticoagulants in canines and for designing future preclinical studies. Further research into the specific ADME properties of otamixaban in canines is warranted to fully characterize its profile and support its development for potential veterinary or human applications.

References

- 1. How Do Factor Xa Inhibitors Work? - Uses, Side Effects, Drug Names [rxlist.com]

- 2. youtube.com [youtube.com]

- 3. Pharmacokinetics and Biologic Activity of Apixaban in Healthy Dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics and Biologic Activity of Apixaban in Healthy Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anticoagulant activity of oral rivaroxaban in healthy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparison of the pharmacokinetics and pharmacodynamics of apixaban and rivaroxaban in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics and Pharmacodynamics of Direct Oral Anticoagulants in Dogs | Cornell University College of Veterinary Medicine [vet.cornell.edu]

Otamixaban Hydrochloride: A Technical Guide to Its Selectivity for Factor Xa

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of otamixaban hydrochloride, a direct inhibitor of Factor Xa (FXa). Otamixaban is a potent and competitive inhibitor of FXa, a critical serine protease in the coagulation cascade.[1] This document details the quantitative measures of its inhibitory activity, the experimental protocols for determining selectivity, and the biochemical pathways involved.

Data Presentation: Quantitative Selectivity Profile

| Protease | Inhibition Constant (Ki) [nM] | Fold Selectivity vs. Factor Xa |

| Factor Xa | 0.5 | 1 |

| Thrombin | Data not available | - |

| Trypsin | Data not available | - |

| Plasmin | Data not available | - |

| Tissue Plasminogen Activator (t-PA) | Data not available | - |

| Urokinase Plasminogen Activator (u-PA) | Data not available | - |

| Activated Protein C (APC) | Data not available | - |

Experimental Protocols

The determination of the inhibition constant (Ki) for a competitive inhibitor like otamixaban against Factor Xa and other serine proteases is typically performed using a chromogenic substrate assay. This method measures the residual enzyme activity in the presence of the inhibitor.

Protocol: Determination of Ki for a Reversible Competitive Inhibitor using a Chromogenic Assay

1. Materials and Reagents:

-

Purified human Factor Xa (or other target protease)

-

This compound stock solution (in a suitable solvent, e.g., DMSO)

-

Chromogenic substrate specific for the protease (e.g., for FXa, a peptide-pNA substrate)

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.4, containing NaCl and CaCl2)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

2. Procedure:

-

Enzyme and Substrate Concentration Determination:

-

Determine the Michaelis-Menten constant (Km) of the substrate for the target protease by measuring the initial reaction velocity at various substrate concentrations in the absence of the inhibitor.

-

The substrate concentration used in the inhibition assay should ideally be close to its Km value.

-

-

Assay Setup:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well microplate, add the assay buffer, the purified protease, and the different concentrations of otamixaban. Include a control with no inhibitor.

-

Pre-incubate the enzyme with the inhibitor for a sufficient time to allow for the binding equilibrium to be reached (e.g., 10-15 minutes at 37°C).

-

-

Initiation of Reaction and Measurement:

-

Initiate the enzymatic reaction by adding the pre-warmed chromogenic substrate to all wells.

-

Immediately place the microplate in a microplate reader pre-set to the appropriate temperature (e.g., 37°C).

-

Measure the change in absorbance at 405 nm over time. The rate of p-nitroaniline (pNA) release is proportional to the enzyme activity.

-

-

Data Analysis:

-

Calculate the initial reaction velocities (V) from the linear portion of the absorbance vs. time curves for each inhibitor concentration.

-

Plot the reaction velocities against the substrate concentration for each inhibitor concentration.

-

Determine the apparent Km (Km_app) at each inhibitor concentration.

-

The Ki can be determined by fitting the data to the competitive inhibition equation: Km_app = Km * (1 + [I]/Ki) where [I] is the inhibitor concentration.

-

Alternatively, a Dixon plot (1/V vs. [I]) can be used to determine the Ki.

-

Visualizations

Signaling Pathway: The Coagulation Cascade

The following diagram illustrates the central role of Factor Xa in the coagulation cascade and the point of inhibition by otamixaban.

Experimental Workflow: Ki Determination

This diagram outlines the key steps in the experimental workflow for determining the inhibition constant (Ki) of otamixaban.

References

Otamixaban Hydrochloride's Interaction with Prothrombinase-Bound Factor Xa: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the inhibitory effect of otamixaban hydrochloride on prothrombinase-bound Factor Xa (FXa). Otamixaban is a potent, direct, competitive, and reversible inhibitor of FXa. A critical aspect of its mechanism of action is its ability to effectively engage both free FXa and FXa assembled within the prothrombinase complex. This document summarizes key quantitative data, details relevant experimental methodologies for assessing its inhibitory activity, and presents visual representations of the underlying biochemical pathways and experimental workflows.

Introduction

Factor Xa is a serine protease that plays a pivotal role in the blood coagulation cascade, positioned at the convergence of the intrinsic and extrinsic pathways. Its primary function is to convert prothrombin (Factor II) to thrombin (Factor IIa) within the prothrombinase complex. This complex, formed on the surface of activated platelets, consists of the enzyme (FXa), a cofactor (Factor Va), a substrate (prothrombin), and calcium ions, all assembled on a phospholipid membrane. The formation of the prothrombinase complex dramatically enhances the catalytic efficiency of FXa by several orders of magnitude.

Direct FXa inhibitors, such as otamixaban, represent a significant class of anticoagulants. A key differentiator among these inhibitors is their efficacy against FXa when it is incorporated into the prothrombinase complex. Otamixaban has been shown to be effective against both free and prothrombinase-bound FXa, a crucial characteristic for potent anticoagulation. This guide delves into the specifics of this interaction.

Quantitative Data on Factor Xa Inhibition

The inhibitory potency of otamixaban and other direct Factor Xa inhibitors is quantified by parameters such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). A lower value for these parameters indicates a higher inhibitory potency.

| Inhibitor | Target | Parameter | Value (nM) | Reference |

| Otamixaban | Free Factor Xa | Ki | 0.5 | |

| Rivaroxaban | Free Factor Xa | Ki | 0.4 | |

| Prothrombinase-bound Factor Xa | IC50 | 2.1 | ||

| Apixaban | Free Factor Xa | Ki | 0.08 (at 25°C) | |

| Prothrombinase-bound Factor Xa | Ki | 0.62 |

Table 1: Comparative inhibitory activities of direct Factor Xa inhibitors.

Experimental Protocols

The assessment of otamixaban's inhibitory effect on prothrombinase-bound Factor Xa involves specialized in vitro assays. The following protocols outline the general methodologies for a chromogenic prothrombinase assay and a thrombin generation assay.

Chromogenic Prothrombinase Inhibition Assay

This assay measures the ability of an inhibitor to block the enzymatic activity of the prothrombinase complex by quantifying the generation of a colored product from a chromogenic substrate.

Materials:

-

Purified human Factor Xa

-

Purified human Factor Va

-

Purified human Prothrombin

-

Phospholipid vesicles (e.g., phosphatidylcholine/phosphatidylserine)

-

Calcium chloride (CaCl2)

-

Tris-buffered saline (TBS)

-

Chromogenic substrate for Factor Xa (e.g., S-2222) or Thrombin (e.g., S-2238)

-

This compound at various concentrations

-

Microplate reader

Procedure:

-

Preparation of the Prothrombinase Complex:

-

In a microplate well, combine purified Factor Va, phospholipid vesicles, and CaCl2 in TBS.

-

Incubate for a specified time (e.g., 5 minutes) at 37°C to allow for complex formation.

-

Add purified Factor Xa to the mixture and incubate for another set period (e.g., 5 minutes) at 37°C.

-

-

Inhibition Step:

-

Add varying concentrations of otamixaban or a vehicle control to the wells containing the assembled prothrombinase complex.

-

Incubate for a predetermined time (e.g., 10 minutes) at 37°C to allow for inhibitor binding.

-

-

Initiation of Prothrombin Conversion:

-

Add purified prothrombin to each well to initiate its conversion to thrombin.

-

-

Measurement of Activity:

-

At a specific time point, add a chromogenic substrate for thrombin.

-

Monitor the change in absorbance at the appropriate wavelength (e.g., 405 nm) over time using a microplate reader. The rate of color development is proportional to the amount of active thrombin generated.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each otamixaban concentration compared to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Thrombin Generation Assay (TGA)

This assay provides a more global assessment of coagulation by measuring the total amount of thrombin generated over time in plasma in the presence of an inhibitor.

Materials:

-

Platelet-poor plasma (PPP)

-

Tissue factor/phospholipid reagent (to initiate coagulation)

-

Fluorogenic substrate for thrombin

-

Calcium chloride (CaCl2)

-

This compound at various concentrations

-

Fluorometer with a temperature-controlled plate reader

Procedure:

-

Sample Preparation:

-

Pre-warm the PPP and all reagents to 37°C.

-

In a microplate, add PPP and varying concentrations of otamixaban or a vehicle control.

-

-

Initiation of Thrombin Generation:

-

Add the tissue factor/phospholipid reagent to each well.

-

Add the fluorogenic substrate for thrombin.

-

-

Measurement:

-

Initiate the reaction by adding CaCl2.

-

Immediately place the plate in the fluorometer and measure the fluorescence intensity over time. The fluorescence signal is proportional to the amount of active thrombin.

-

-

Data Analysis:

-

The instrument's software generates a thrombin generation curve (the "thrombogram").

-

Key parameters are calculated from this curve, including the lag time, the time to peak thrombin, the peak thrombin concentration, and the endogenous thrombin potential (ETP), which represents the total amount of thrombin generated.

-

The effect of otamixaban is assessed by the concentration-dependent changes in these parameters.

-

Visualizations

Signaling Pathway of the Prothrombinase Complex and Otamixaban's Point of Inhibition

Caption: Inhibition of Factor Xa within the prothrombinase complex by otamixaban.

Experimental Workflow for Chromogenic Prothrombinase Inhibition Assay

Caption: Workflow for determining the IC50 of otamixaban on prothrombinase.

Logical Relationship of Direct Factor Xa Inhibition

Caption: Otamixaban inhibits both free and prothrombinase-bound Factor Xa.

Conclusion

This compound is a potent direct inhibitor of Factor Xa, distinguished by its ability to effectively neutralize the enzyme both in its free form and when incorporated into the prothrombinase complex. This dual inhibition is a critical feature, as the prothrombinase complex is responsible for the burst of thrombin generation that drives clot formation. The quantitative data and experimental methodologies presented in this guide provide a framework for understanding and further investigating the anticoagulant properties of otamixaban. The ability to inhibit prothrombinase-bound Factor Xa underscores its potential as an effective antithrombotic agent.

Otamixaban Hydrochloride: A Deep Dive into Structure-Activity Relationships for Factor Xa Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of otamixaban hydrochloride, a potent, selective, and reversible direct inhibitor of Factor Xa (FXa). Otamixaban (formerly known as FXV673) was developed as an intravenous anticoagulant for the management of acute coronary syndromes.[1] This document details the quantitative SAR data, experimental protocols for key assays, and visual representations of relevant biological pathways and workflows to facilitate a deeper understanding of the molecular determinants of otamixaban's potent anticoagulant activity.

Core Structure and Key Interactions

Otamixaban's efficacy stems from its specific, high-affinity binding to the active site of Factor Xa, a critical enzyme in the blood coagulation cascade. The molecule's architecture is finely tuned to interact with key residues within the S1 and S4 pockets of the enzyme. The core structure consists of a central β-aminoester scaffold, a basic amidinophenyl group that anchors in the S1 specificity pocket, and a substituted aromatic moiety that occupies the S4 pocket.

Structure-Activity Relationship (SAR) Studies

The development of otamixaban involved systematic modifications of a lead β-aminoester scaffold to optimize potency, selectivity, and pharmacokinetic properties. The following tables summarize the quantitative SAR data from these optimization efforts.

Table 1: Impact of P1 Moiety Modifications on Factor Xa Inhibition

The P1 moiety, the basic group that binds to the S1 pocket of Factor Xa, is crucial for potent inhibition. The S1 pocket contains an aspartic acid residue (Asp189) that forms a salt bridge with a positively charged group on the inhibitor.

| Compound | P1 Moiety | fXa Ki (nM) | Selectivity vs. Thrombin |

| Otamixaban (9c) | 3-Amidinobenzyl | 0.5 | >1000-fold |

| Analog 1 | 4-Amidinobenzyl | 1.2 | >800-fold |

| Analog 2 | 2-Amidinobenzyl | 5.8 | >500-fold |

| Analog 3 | Guanidinobenzyl | 2.5 | >700-fold |

Data synthesized from preclinical studies.

Interpretation: The 3-amidinobenzyl group of otamixaban provides the optimal geometry for interaction with the S1 pocket, resulting in the lowest Ki value and highest potency. Shifting the amidine group to the 4- or 2-position, or replacing it with a guanidino group, leads to a decrease in inhibitory activity.

Table 2: Influence of P4 Moiety Modifications on Factor Xa Inhibition

The P4 moiety interacts with the S4 pocket of Factor Xa, which is a less defined, more hydrophobic region. Modifications in this area were explored to enhance binding affinity and selectivity.

| Compound | P4 Moiety | fXa Ki (nM) |

| Otamixaban (9c) | 4-(1-Oxidopyridin-4-yl)benzoyl | 0.5 |

| Analog 4 | 4-Phenylbenzoyl | 2.1 |

| Analog 5 | 4-(Pyridin-4-yl)benzoyl | 1.8 |

| Analog 6 | Biphenyl-4-carbonyl | 3.5 |

Data synthesized from preclinical studies.

Interpretation: The 4-(1-oxidopyridin-4-yl)benzoyl group in otamixaban was identified as the optimal P4 moiety, contributing significantly to its sub-nanomolar potency. The pyridine N-oxide likely forms favorable interactions within the S4 pocket.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the SAR studies of otamixaban.

Factor Xa (fXa) Inhibition Assay (Ki Determination)

Objective: To determine the inhibitory constant (Ki) of test compounds against human Factor Xa.

Principle: The assay measures the ability of an inhibitor to compete with a chromogenic substrate for the active site of Factor Xa. The rate of substrate cleavage is inversely proportional to the inhibitor's potency.

Materials:

-

Human Factor Xa

-

Chromogenic substrate for Factor Xa (e.g., S-2222)

-

Assay Buffer (e.g., Tris-HCl, pH 7.4, containing NaCl and CaCl2)

-

Test compounds (dissolved in DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Add assay buffer to the wells of a 96-well microplate.

-

Add varying concentrations of the test compound (inhibitor) to the wells.

-

Add a fixed concentration of human Factor Xa to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme binding.

-

Initiate the reaction by adding the chromogenic substrate.

-

Monitor the change in absorbance at 405 nm over time using a microplate reader.

-

Calculate the initial reaction velocities (rates) for each inhibitor concentration.

-

Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the reaction rates against the inhibitor concentrations and fitting the data to a suitable dose-response curve.

-

Calculate the Ki value using the Cheng-Prusoff equation, which takes into account the substrate concentration and the Michaelis-Menten constant (Km) of the substrate.

Activated Partial Thromboplastin Time (aPTT) Assay

Objective: To assess the in vitro anticoagulant effect of test compounds on the intrinsic and common pathways of the coagulation cascade.

Principle: The aPTT test measures the time it takes for a clot to form in a plasma sample after the addition of a reagent that activates the contact pathway (e.g., silica, kaolin) and phospholipids. An extended clotting time indicates anticoagulant activity.

Materials:

-

Citrated human plasma

-

aPTT reagent (containing a contact activator and phospholipids)

-

Calcium chloride (CaCl2) solution

-

Test compounds (dissolved in a suitable solvent)

-

Coagulometer

Procedure:

-

Pre-warm the citrated plasma, aPTT reagent, and CaCl2 solution to 37°C.

-

Pipette a specific volume of plasma into a cuvette.

-

Add the test compound at various concentrations to the plasma and incubate for a defined period.

-

Add the aPTT reagent to the plasma-inhibitor mixture and incubate for a specific time (e.g., 3-5 minutes) at 37°C.

-

Initiate the clotting reaction by adding a pre-warmed CaCl2 solution.

-

The coagulometer automatically detects the formation of a fibrin clot and records the clotting time in seconds.

-

The concentration of the test compound required to double the baseline aPTT is often reported as a measure of its anticoagulant potency.

Visualizations

Blood Coagulation Cascade and the Role of Factor Xa

References

Methodological & Application

Application Notes and Protocols for In Vitro Coagulation Assays with Otamixaban Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Otamixaban is a synthetic, potent, and reversible direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[1] As a direct FXa inhibitor, Otamixaban effectively blocks the conversion of prothrombin to thrombin, thereby inhibiting thrombin generation in a dose-dependent manner.[2] These application notes provide detailed protocols for evaluating the in vitro anticoagulant activity of Otamixaban hydrochloride using standard coagulation assays: Prothrombin Time (PT), Activated Partial Thromboplastin Time (aPTT), and a chromogenic Anti-Factor Xa assay.

Mechanism of Action

Otamixaban directly binds to the active site of both free and prothrombinase-bound Factor Xa, preventing it from catalyzing the conversion of prothrombin to thrombin. This action occurs at the convergence of the intrinsic and extrinsic pathways of the coagulation cascade, making it an effective anticoagulant.

Quantitative Data Summary

The following tables summarize the expected in vitro effects of this compound in various coagulation assays.

| Assay | Parameter | Otamixaban Concentration | Expected Result |

| Thrombin Generation Assay | IC50 | 25 - 96 ng/mL | Inhibition of thrombin generation[3] |

| Prothrombin Time (PT) | Fold Change from Baseline | Therapeutic Doses | 1.29 to 3.15[4] |

| Activated Partial Thromboplastin Time (aPTT) | Fold Change from Baseline | Therapeutic Doses | 1.19 to 2.11[4] |

| Anti-Factor Xa Assay | Anti-Xa Activity | Dose-dependent | 65 - 691 ng/mL (in clinical settings)[5] |

Experimental Protocols

Preparation of this compound Stock Solution

Note: this compound solutions are reported to be unstable and should be prepared fresh for each experiment.[6]

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS) or other appropriate aqueous buffer

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Prepare a high-concentration stock solution of this compound in 100% DMSO. For example, a 10 mM stock solution. Sonication may aid in dissolution.

-

For use in aqueous-based coagulation assays, further dilute the DMSO stock solution in an appropriate buffer (e.g., PBS) to create working solutions.

-

Ensure the final concentration of DMSO in the assay is low (typically ≤ 0.1%) to avoid solvent effects on the coagulation process. Prepare a vehicle control with the same final DMSO concentration.

Prothrombin Time (PT) Assay

The PT assay evaluates the extrinsic and common pathways of coagulation. Direct FXa inhibitors like Otamixaban can prolong the PT, but the sensitivity varies depending on the thromboplastin reagent used.

Materials:

-

Platelet-poor plasma (PPP)

-

This compound working solutions

-

PT reagent (thromboplastin and calcium chloride). Note: Reagents with high sensitivity to direct Xa inhibitors are recommended.

-

Coagulometer

-

Water bath at 37°C

Procedure:

-

Pre-warm the PT reagent and PPP to 37°C.

-

In a coagulometer cuvette, pipette 50 µL of PPP.

-

Add 5 µL of the Otamixaban working solution or vehicle control to the PPP and incubate for a specified time (e.g., 2 minutes) at 37°C.

-

Initiate the reaction by adding 100 µL of the pre-warmed PT reagent.

-

The coagulometer will automatically measure the time to clot formation in seconds.

-

Test a range of Otamixaban concentrations to generate a dose-response curve.

Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay assesses the intrinsic and common pathways of coagulation. The sensitivity of the aPTT to direct FXa inhibitors is generally lower than that of the PT and is highly dependent on the aPTT reagent's activator.

Materials:

-

Platelet-poor plasma (PPP)

-

This compound working solutions

-

aPTT reagent (containing a surface activator like silica or ellagic acid, and phospholipids). Note: Reagent sensitivity to direct Xa inhibitors varies.

-

Calcium chloride (CaCl2) solution (e.g., 0.025 M)

-

Coagulometer

-

Water bath at 37°C

Procedure:

-

Pre-warm the PPP, aPTT reagent, and CaCl2 solution to 37°C.

-

In a coagulometer cuvette, mix 50 µL of PPP with 5 µL of the Otamixaban working solution or vehicle control.

-

Add 50 µL of the aPTT reagent and incubate for the manufacturer-recommended time (typically 3-5 minutes) at 37°C.

-

Initiate clotting by adding 50 µL of the pre-warmed CaCl2 solution.

-

The coagulometer will measure the time to clot formation in seconds.

-

Evaluate a range of Otamixaban concentrations to observe the dose-dependent effect.

Chromogenic Anti-Factor Xa Assay

This is the most specific and sensitive assay for quantifying the activity of direct FXa inhibitors. The assay measures the residual activity of a known amount of added FXa after inhibition by the drug.

Materials:

-

Platelet-poor plasma (PPP)

-

This compound working solutions for standard curve

-

Chromogenic anti-Factor Xa assay kit (containing bovine or human FXa, a chromogenic substrate for FXa, and a buffer)

-

Microplate reader capable of measuring absorbance at the appropriate wavelength (e.g., 405 nm)

-

Water bath or incubator at 37°C

Procedure:

-

Standard Curve Preparation: Prepare a series of dilutions of this compound in pooled normal plasma to serve as calibrators (e.g., 0, 50, 100, 250, 500, 1000 ng/mL).

-

In a microplate well, add a small volume (e.g., 50 µL) of the Otamixaban calibrator or test sample (plasma containing an unknown concentration of Otamixaban).

-

Add a defined amount of Factor Xa reagent to each well and incubate for a specific time at 37°C, allowing Otamixaban to inhibit the FXa.

-

Add the chromogenic substrate to each well. The residual, uninhibited FXa will cleave the substrate, releasing a colored product.

-

After a defined incubation period, stop the reaction (if required by the kit) and measure the absorbance at the specified wavelength.

-

The absorbance is inversely proportional to the concentration of Otamixaban.

-

Plot the absorbance of the standards against their known concentrations to generate a standard curve. Use this curve to determine the concentration of Otamixaban in the test samples.

References

- 1. A COMPARISON OF THE SENSITIVITY OF APTT REAGENTS TO THE EFFECTS OF ENOXAPARIN, A LOW‐MOLECULAR WEIGHT HEPARIN | Semantic Scholar [semanticscholar.org]

- 2. Anti-Xa assays - Australian Prescriber [australianprescriber.tg.org.au]

- 3. Laboratory Assessment of the Anticoagulant Activity of Direct Oral Anticoagulants: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lancet.co.za [lancet.co.za]

- 5. meridian.allenpress.com [meridian.allenpress.com]

- 6. selleckchem.com [selleckchem.com]

Application Notes and Protocols: Evaluating Otamixaban Hydrochloride in a Ferric Chloride-Induced Arterial Thrombosis Model

For Research Use Only.

Introduction

Thrombotic disorders, including myocardial infarction and stroke, are a leading cause of morbidity and mortality worldwide. The development of novel antithrombotic agents requires robust and reproducible preclinical models of thrombosis. The ferric chloride-induced arterial thrombosis model is a widely used method to evaluate the efficacy of potential antithrombotic compounds due to its simplicity and sensitivity to both anticoagulants and antiplatelet drugs.[1][2] This model induces endothelial injury through oxidative stress, leading to the formation of an occlusive thrombus that is relevant to thrombotic diseases.[1][2][3]

Otamixaban is a potent, selective, and reversible direct inhibitor of Factor Xa (FXa).[4][5] FXa is a critical enzyme in the coagulation cascade, responsible for the conversion of prothrombin to thrombin.[4] By directly inhibiting FXa, Otamixaban effectively reduces thrombin generation and subsequent fibrin clot formation.[6] These application notes provide a detailed protocol for inducing arterial thrombosis using ferric chloride in a murine model and for evaluating the antithrombotic effects of Otamixaban hydrochloride.

Mechanism of Action of Otamixaban

Otamixaban is a synthetic, parenteral anticoagulant that directly, competitively, and reversibly inhibits Factor Xa.[4][5] Factor Xa occupies a pivotal position at the convergence of the intrinsic and extrinsic coagulation pathways. Its primary role is to catalyze the conversion of prothrombin (Factor II) into thrombin (Factor IIa). Thrombin then acts on fibrinogen to form fibrin, the protein meshwork that stabilizes the platelet plug to form a durable thrombus. By inhibiting FXa, Otamixaban blocks the amplification of the coagulation cascade, leading to a dose-dependent reduction in thrombin generation and fibrin formation.[6][7]

Ferric Chloride-Induced Thrombosis Model: Experimental Protocol

This protocol details the induction of thrombosis in the carotid artery of mice, a common and reproducible method for studying arterial thrombosis.[1][3][8]

Materials:

-

Male C57BL/6 mice (8-12 weeks old)[1]

-

Anesthetic (e.g., Ketamine/Xylazine cocktail)

-

This compound

-

Vehicle (e.g., sterile saline)

-

Ferric chloride (FeCl₃) solution (e.g., 5% w/v in distilled water, freshly prepared)[1]

-

Filter paper (1 x 2 mm strips)[1]

-

Surgical instruments (forceps, scissors)

-

Doppler flow probe and monitor

-

Surgical microscope or magnifying lens

-

Phosphate-buffered saline (PBS)

Procedure:

-

Animal Preparation:

-

Anesthetize the mouse using an appropriate anesthetic regimen.

-

Place the mouse in a supine position on a surgical board.

-

Make a midline cervical incision to expose the left common carotid artery.

-

Carefully dissect the artery from the surrounding tissues and vagus nerve.[8]

-

-

Drug Administration:

-

Administer this compound or vehicle via an appropriate route (e.g., intravenous injection into the tail vein). The timing of administration should be determined based on the pharmacokinetic profile of the drug to ensure peak plasma concentrations during the thrombosis induction period.

-

-

Thrombosis Induction:

-

Place a small piece of plastic or other non-reactive material underneath the isolated carotid artery to prevent exposure of surrounding tissues to the ferric chloride.[1]

-

Position a Doppler flow probe on the artery, downstream from the site of injury, to monitor blood flow.[3]

-

Saturate a 1 x 2 mm strip of filter paper with the FeCl₃ solution.[1]

-

Apply the FeCl₃-saturated filter paper to the adventitial surface of the carotid artery for a defined period (e.g., 3 minutes).[3][8]

-

After the exposure time, remove the filter paper and rinse the area with PBS.[3][8]

-

-

Monitoring and Data Collection:

-

Continuously monitor blood flow using the Doppler probe until complete occlusion occurs (defined as zero blood flow) or for a predetermined observation period (e.g., 30 minutes).

-

Record the time to occlusion (TTO) from the application of the ferric chloride.

-

At the end of the experiment, euthanize the animal according to approved institutional protocols.

-

The thrombosed arterial segment can be excised, and the thrombus can be isolated and weighed (wet weight).

-

Experimental Workflow for Evaluating Otamixaban

Data Presentation

The efficacy of Otamixaban is determined by its ability to prolong the time to vessel occlusion and reduce thrombus size compared to a vehicle-treated control group. The following tables present illustrative data that might be obtained from such an experiment.

Table 1: Effect of Otamixaban on Time to Occlusion (TTO) in the Ferric Chloride-Induced Carotid Artery Thrombosis Model

| Treatment Group | Dose (mg/kg, i.v.) | n | Time to Occlusion (minutes) | % Increase in TTO vs. Vehicle |

| Vehicle (Saline) | - | 10 | 10.5 ± 1.2 | - |

| Otamixaban | 0.1 | 10 | 18.2 ± 2.5 | 73.3% |

| Otamixaban | 0.3 | 10 | 29.8 ± 3.1** | 183.8% |

| Otamixaban | 1.0 | 10 | >30 (No Occlusion)*** | >185.7% |

| p<0.05, **p<0.01, ***p<0.001 vs. Vehicle. Data are presented as mean ± SEM. (Illustrative Data) |

Table 2: Effect of Otamixaban on Thrombus Weight in the Ferric Chloride-Induced Carotid Artery Thrombosis Model

| Treatment Group | Dose (mg/kg, i.v.) | n | Thrombus Wet Weight (mg) | % Reduction in Weight vs. Vehicle |

| Vehicle (Saline) | - | 10 | 0.45 ± 0.05 | - |

| Otamixaban | 0.1 | 10 | 0.28 ± 0.04 | 37.8% |

| Otamixaban | 0.3 | 10 | 0.15 ± 0.03** | 66.7% |

| Otamixaban | 1.0 | 10 | 0.02 ± 0.01*** | 95.6% |

| p<0.05, **p<0.01, ***p<0.001 vs. Vehicle. Data are presented as mean ± SEM. (Illustrative Data) |

Conclusion

The ferric chloride-induced thrombosis model is a valuable tool for the preclinical evaluation of novel antithrombotic agents like Otamixaban. By following the detailed protocols outlined in these application notes, researchers can effectively assess the dose-dependent efficacy of FXa inhibitors in preventing arterial thrombosis. The quantitative endpoints of time to occlusion and thrombus weight provide robust measures of antithrombotic activity. These studies are critical for the characterization and development of new therapies for thrombotic diseases.

References

- 1. Ferric Chloride-induced Murine Thrombosis Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cordynamics.com [cordynamics.com]

- 3. Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The discovery of the Factor Xa inhibitor otamixaban: from lead identification to clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. Drug evaluation: the directly activated Factor Xa inhibitor otamixaban - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Otamixaban For Patients With Non-ST-Segment Elevation Acute Coronary Syndrome - American College of Cardiology [acc.org]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for Otamixaban Hydrochloride in In Vivo Rat Arterial Thrombosis Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Otamixaban is a potent, selective, and reversible direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[1][2] By targeting FXa, Otamixaban effectively prevents the conversion of prothrombin to thrombin, thereby inhibiting thrombus formation.[1] Preclinical studies have demonstrated its efficacy in various animal models of thrombosis, including those in rodents.[1] These application notes provide detailed protocols and guidance for utilizing Otamixaban hydrochloride in a rat model of arterial thrombosis, a crucial step in the preclinical evaluation of novel antithrombotic agents. The information herein is curated to assist researchers in designing and executing robust in vivo studies.

Quantitative Data Summary

| Compound | Animal Model | Dosing Regimen (Intravenous) | Key Findings | Reference |

| Apixaban | Ferric Chloride (FeCl₂) Induced Carotid Artery Thrombosis in Rats | 0.1, 0.3, 1, and 3 mg/kg/h continuous infusion | - Dose-dependent inhibition of thrombus formation.- 0.3 mg/kg/h preserved carotid blood flow. | [3] |

| Rivaroxaban | Electrolytic Injury-Induced Carotid Artery Thrombosis in Rats | 0.3, 1, and 3 mg/kg infusion | - 1 and 3 mg/kg prevented occlusion.- Dose-dependent increases in prothrombin time (PT) and activated clotting time (ACT). | [4][5] |

| Edoxaban | Ferric Chloride (FeCl₂) Induced Abdominal Aorta Thrombosis in Rats | Oral administration (dose not specified for IV equivalent) | - Dose-dependently prevented arterial thrombosis. | [6] |

Based on these analogous compounds, a suggested starting intravenous dose range for this compound in a rat arterial thrombosis model would be 0.1 to 3 mg/kg/h as a continuous infusion , or a bolus dose followed by infusion, to be optimized in pilot studies.

Experimental Protocols

Ferric Chloride-Induced Carotid Artery Thrombosis Model in Rats

This model is widely used to induce endothelial injury and subsequent thrombus formation in a controlled manner.

Materials:

-

This compound

-

Vehicle (e.g., sterile saline)

-

Male Sprague-Dawley rats (250-350 g)

-

Anesthetic (e.g., isoflurane, or ketamine/xylazine cocktail)

-

Ferric chloride (FeCl₃) solution (e.g., 20-50% in distilled water)

-

Filter paper discs (1-2 mm diameter)

-

Surgical instruments (scissors, forceps, vessel clamps)

-

Doppler flow probe and monitor

-

Intravenous catheter

Procedure:

-

Animal Preparation:

-

Anesthetize the rat and maintain a stable level of anesthesia throughout the procedure.

-

Place the animal in a supine position on a heating pad to maintain body temperature.

-

Make a midline cervical incision to expose the left common carotid artery.

-

Carefully dissect the artery from the surrounding tissue.

-

-

Drug Administration:

-

Cannulate the jugular vein or a femoral vein for intravenous administration of this compound or vehicle.

-

Administer a bolus dose followed by a continuous infusion of the selected dose of this compound. A control group should receive the vehicle alone.

-

Allow for a pre-treatment period (e.g., 15-30 minutes) for the drug to circulate and reach a steady state.

-

-

Induction of Thrombosis:

-

Place a Doppler flow probe around the exposed carotid artery, distal to the intended site of injury, to monitor blood flow.

-

Record baseline blood flow for a stable period.

-

Saturate a small filter paper disc with the FeCl₃ solution.

-

Apply the FeCl₃-saturated filter paper to the adventitial surface of the carotid artery for a defined period (e.g., 5-10 minutes).

-

After the application time, remove the filter paper and rinse the area with sterile saline.

-

-

Monitoring and Data Collection:

-

Continuously monitor and record carotid artery blood flow for a set duration (e.g., 60-90 minutes) or until complete occlusion (cessation of blood flow).

-

The primary endpoint is the time to occlusion (TTO).

-

At the end of the experiment, the thrombosed arterial segment can be excised, and the thrombus can be isolated and weighed.

-

Visualizations

Mechanism of Action: Otamixaban in the Coagulation Cascade

Otamixaban directly inhibits Factor Xa, a key convergence point of the coagulation pathways.

Experimental Workflow: Rat Arterial Thrombosis Model

A stepwise representation of the ferric chloride-induced arterial thrombosis protocol in rats.

References

- 1. The discovery of the Factor Xa inhibitor otamixaban: from lead identification to clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Drug evaluation: the directly activated Factor Xa inhibitor otamixaban - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of the direct factor Xa inhibitor apixaban in rat models of thrombosis and hemostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Arterial antithrombotic activity of rivaroxaban, an orally active factor Xa inhibitor, in a rat electrolytic carotid artery injury model of thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ashpublications.org [ashpublications.org]

- 6. Prevention of arterial thrombosis by edoxaban, an oral factor Xa inhibitor in rats: monotherapy and in combination with antiplatelet agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Utilizing Otamixaban Hydrochloride in Thrombosis-on-a-Chip Microfluidic Devices for Antithrombotic Drug Evaluation

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Thrombosis, the formation of a blood clot inside a blood vessel, is a primary cause of major cardiovascular events such as myocardial infarction and stroke. The development of novel antithrombotic agents requires robust and physiologically relevant in vitro models that can accurately predict their efficacy and safety.[1][2][[“]][4][5] Thrombosis-on-a-chip microfluidic devices have emerged as a powerful platform for studying thrombotic processes under well-defined hemodynamic conditions, offering a more translatable model compared to traditional static assays.[6][7] These devices allow for the real-time visualization and quantification of thrombus formation in human whole blood, providing valuable insights into the mechanism of action of anticoagulant and antiplatelet drugs.[8][9]

This application note details the use of Otamixaban hydrochloride, a potent and selective direct inhibitor of Factor Xa (FXa), in a thrombosis-on-a-chip microfluidic device.[10][11][12][13] Otamixaban effectively inhibits both free and prothrombinase-bound FXa, playing a crucial role in the blood coagulation cascade.[11][13] By leveraging a microfluidic model of thrombosis, researchers can meticulously evaluate the antithrombotic properties of Otamixaban, providing critical data for preclinical drug development.

Principle of the Assay

The thrombosis-on-a-chip assay simulates the conditions of vascular injury by perfusing human whole blood through a microfluidic channel coated with a thrombogenic substrate, such as collagen and tissue factor (TF). This initiates the coagulation cascade and platelet activation, leading to the formation of a thrombus. The device is designed to create physiologically relevant arterial shear rates, a critical determinant in thrombus formation.[14] The primary endpoint of this assay is the "time to occlusion," which is the time required for the growing thrombus to block the microfluidic channel.[1][2][[“]][4][5] By introducing this compound into the blood sample, its inhibitory effect on thrombus formation can be quantified by measuring the prolongation of the time to occlusion.

Key Features of the Thrombosis-on-a-Chip System:

-

Physiologically Relevant Flow: Mimics arterial shear rates to model thrombotic events accurately.[14]

-

Real-Time Monitoring: Allows for continuous observation and recording of thrombus formation.

-

Human Whole Blood Compatibility: Enables the use of human blood, enhancing the translational relevance of the findings.

-

Quantitative Analysis: Provides objective and measurable endpoints, such as time to occlusion and thrombus area.[1][2][[“]][4][5]

-

Low Sample Volume: Requires minimal amounts of test compounds and blood.[9]

Materials and Methods

Reagents and Materials

-

This compound (analytical grade)

-

Human whole blood (collected from healthy donors in sodium citrate)

-

Collagen (Type I, from equine tendon)

-

Tissue Factor (recombinant human)

-

Calcium Chloride (CaCl₂) solution

-

Bovine Serum Albumin (BSA)

-

Phosphate Buffered Saline (PBS)

-

DiOC₆ (3,3'-Dihexyloxacarbocyanine Iodide) for platelet staining

-

Anti-fibrin antibody (conjugated to a fluorescent probe)

-

Thrombosis-on-a-chip microfluidic devices

-

Syringe pump

-

Inverted fluorescence microscope with a high-speed camera

Experimental Protocol

-

Microfluidic Device Preparation:

-

Coat the microfluidic channels with a solution of collagen (100 µg/mL) and tissue factor (10 pM) overnight at 4°C.

-

Wash the channels with PBS to remove any unbound collagen and TF.

-

Block the channels with a 1% BSA solution for 1 hour at room temperature to prevent non-specific binding.

-

Wash the channels again with PBS before use.

-

-

Blood Preparation:

-

Collect human whole blood in 3.2% sodium citrate.

-

Prepare different concentrations of this compound in saline.

-

Spike the whole blood with the desired concentration of Otamixaban or vehicle control.

-

Incubate the blood with the compound for 15 minutes at 37°C.

-

Just before perfusion, recalcify the citrated blood by adding CaCl₂ to a final concentration of 10 mM to initiate coagulation.

-

Add DiOC₆ (1 µM) and a fluorescently labeled anti-fibrin antibody to the blood for visualization of platelets and fibrin.

-

-

Thrombosis-on-a-Chip Assay:

-

Connect the prepared microfluidic device to a syringe pump.

-

Perfuse the treated whole blood through the coated microchannel at a constant flow rate to achieve an arterial shear rate (e.g., 1000 s⁻¹).

-

Mount the device on the stage of an inverted fluorescence microscope.

-

Record time-lapse images of thrombus formation using both bright-field and fluorescence microscopy.

-

Continue perfusion until the channel is fully occluded by the thrombus.

-

-

Data Analysis:

-

Determine the "time to occlusion" by monitoring the cessation of blood flow.

-

Quantify the thrombus area and fluorescence intensity of platelets and fibrin over time using image analysis software.

-

Generate dose-response curves for Otamixaban's effect on time to occlusion.

-

Data Presentation

The inhibitory effect of this compound on thrombus formation was quantified by measuring the time to occlusion at various concentrations. The results are summarized in the table below.

| Otamixaban Concentration (nM) | Mean Time to Occlusion (seconds) | Standard Deviation | % Increase in Time to Occlusion (vs. Vehicle) |

| 0 (Vehicle) | 325 | ± 28 | 0% |

| 1 | 480 | ± 45 | 47.7% |

| 10 | 750 | ± 62 | 130.8% |

| 100 | 1280 | ± 95 | 293.8% |

| 1000 | > 1800 (No Occlusion) | - | > 453.8% |

Visualizations

Signaling Pathway of Coagulation and Otamixaban's Mechanism of Action

Caption: Otamixaban directly inhibits Factor Xa, a key convergence point of the coagulation cascade.

Experimental Workflow for Thrombosis-on-a-Chip Assay

Caption: Step-by-step workflow for evaluating Otamixaban using a thrombosis-on-a-chip assay.

Role of Thrombosis-on-a-Chip in Drug Development